6-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
Description
6-Methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a heterocyclic compound featuring a quinolin-4(1H)-one core substituted with a methyl group at position 6 and a 1,2,4-oxadiazole ring at position 3. The oxadiazole moiety is further functionalized with an ortho-methylphenyl (o-tolyl) group. This structural architecture is significant in medicinal chemistry due to the bioactivity of quinolinones and oxadiazoles, which are known for antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
6-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-11-7-8-16-14(9-11)17(23)15(10-20-16)19-21-18(22-24-19)13-6-4-3-5-12(13)2/h3-10H,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOPLSWDFYOMOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Structural Overview
The compound consists of a quinoline core linked to an oxadiazole ring with an o-tolyl substituent. Its molecular formula is , indicating a complex structure that facilitates various biological interactions. The presence of the oxadiazole moiety is particularly significant as it enhances the compound's pharmacological properties.
The primary mechanism of action for this compound involves its interaction with tubulin. The compound binds to specific sites on tubulin, inhibiting polymerization and disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells, showcasing its potential as an anticancer agent.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For example, derivatives containing the oxadiazole ring have shown effectiveness against various cancer cell lines. In particular, studies have demonstrated that derivatives can achieve half-maximal inhibitory concentrations (IC50) in the low micromolar range against human cancer cell lines such as colon adenocarcinoma and breast cancer .
Antimicrobial Activity
The 1,2,4-oxadiazole ring system has been associated with various antimicrobial activities. Compounds derived from this structure have shown promising results against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The mechanisms often involve inhibition of DNA gyrase, which is crucial for bacterial DNA replication .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Quinoline Derivative Preparation : The quinoline core can be synthesized using various methods such as Skraup synthesis or Pfitzinger reaction.
- Final Coupling : The oxadiazole derivative is then coupled with the quinoline framework under controlled conditions to yield the final product.
Table 1: Biological Activity Summary
| Activity Type | Target Organisms/Cells | IC50 Values (µM) | Reference |
|---|---|---|---|
| Anticancer | Colon adenocarcinoma (HT-29) | 2.5 | |
| Breast cancer (MCF-7) | 3.0 | ||
| Antimicrobial | Staphylococcus aureus | 0.5 | |
| Pseudomonas aeruginosa | 0.8 |
Notable Research Findings
Scientific Research Applications
Synthesis and Characterization
The synthesis of 6-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves multi-step reactions that include the formation of oxadiazole and quinoline derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compound. The compound can be synthesized through various methods, ensuring high yields and purity under controlled conditions.
The biological activity of this compound has been a subject of extensive research due to its potential as an anticancer agent. The mechanism of action primarily involves its interaction with tubulin, inhibiting polymerization and disrupting microtubule dynamics. This disruption leads to cell cycle arrest and apoptosis in cancer cells .
Anticancer Properties
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives of 1,3,4-oxadiazoles possess a broad spectrum of biological activities including antitumor effects. A particular derivative demonstrated over 95% growth inhibition against specific cancer cell lines . The incorporation of the quinoline structure enhances these anticancer properties by improving bioactivity and specificity towards cancer cells.
Pharmacological Applications
This compound has been explored for its potential in drug development. Its structural characteristics allow for modifications that can enhance pharmacokinetic properties such as solubility and metabolic stability. The compound's ability to selectively inhibit biological targets makes it a promising candidate for further development in pharmacology .
Other Applications
In addition to its medicinal uses, this compound may have applications in materials science due to its unique chemical properties. The oxadiazole ring is known for its stability and can be utilized in the synthesis of polymers and other materials that require specific thermal or mechanical properties.
Data Table: Summary of Biological Activities
Case Studies
Several studies have documented the synthesis and evaluation of this compound derivatives:
- Anticancer Activity Assessment : A series of quinoline derivatives were synthesized and screened for anticancer activity against various cell lines. One derivative showed significant potency against CNS cancer cells with over 95% growth inhibition .
- Pharmacokinetic Evaluation : Research focused on optimizing the pharmacokinetic properties of quinoline derivatives indicated that modifications to the oxadiazole moiety can enhance solubility and stability in biological systems .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Spectral Properties
Ortho- vs. Para-Substituted Tolyl Groups
- Electronic Environment: In analogs like 6-methyl-3-(4-nitrophenyl)isoxazolo[5,4-b]quinolin-4(9H)-one (Compound 21, ), the electron-withdrawing nitro group causes downfield shifts in $^{1}\text{H}$ NMR signals (e.g., δ 8.65 for aromatic protons) compared to electron-donating groups like methyl (δ 7.36 in Compound 20) . The o-tolyl group in the target compound likely induces moderate deshielding due to steric hindrance and electron-donating effects.
Oxadiazole vs. Isoxazole Rings
- 6-Methyl-3-phenyl-isoxazolo[5,4-b]quinolin-4(9H)-one (Compound 19, ): Replacing the oxadiazole with an isoxazole ring alters hydrogen-bonding capacity and dipole moments. Isoxazole-containing compounds like 19 exhibit melting points around 256°C, suggesting that oxadiazole derivatives (e.g., the target compound) may have higher thermal stability due to stronger aromaticity and resonance stabilization .
Structural and Functional Data Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted quinoline precursors with oxadiazole-forming reagents. For example, thiocarbohydrazide can be used to generate the oxadiazole ring under acidic conditions (e.g., H₂SO₄/ethanol), followed by coupling with o-tolyl derivatives via nucleophilic substitution . Optimization includes varying solvent systems (e.g., nitrobenzene for high-temperature stability), adjusting stoichiometric ratios of reactants, and employing catalysts like anhydrous ethanol to improve yield . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- FTIR : Confirms functional groups (e.g., C=N stretch in oxadiazole at ~1600 cm⁻¹, quinolinone carbonyl at ~1680 cm⁻¹) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ ~2.5 ppm, aromatic protons in o-tolyl substituents at δ 7.0–7.5 ppm) .
- HPLC : Validates purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry (HRMS) : Provides exact molecular weight confirmation (e.g., [M+H]⁺ ion) .
Q. How can researchers determine the solubility and stability of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Screen solvents (DMSO, ethanol, aqueous buffers) via UV-Vis spectroscopy at varying concentrations .
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC to identify degradation products .
Advanced Research Questions
Q. What experimental designs are recommended for studying the compound’s mechanism of action in biological systems?
- Methodological Answer : Use a combination of in vitro assays (e.g., enzyme inhibition studies with Michaelis-Menten kinetics) and in silico docking simulations (AutoDock Vina) to map interactions with target proteins. For cellular studies, employ dose-response curves (IC₅₀ determination) and time-course analyses to assess cytotoxicity . Randomized block designs with split-plot arrangements (e.g., varying concentrations and exposure times) enhance statistical robustness .
Q. How should researchers address contradictions in activity data between similar quinolinone derivatives?
- Methodological Answer : Perform comparative SAR (Structure-Activity Relationship) analyses by synthesizing analogs with systematic substitutions (e.g., replacing o-tolyl with p-tolyl or halogens) . Use multivariate regression models to correlate electronic (Hammett σ) and steric (Taft parameters) effects with bioactivity. Cross-validate findings with orthogonal assays (e.g., fluorescence polarization vs. SPR) .
Q. What strategies are effective for evaluating the compound’s in vivo efficacy and pharmacokinetics?
- Methodological Answer :
- Pharmacokinetic Profiling : Administer via intravenous/oral routes in rodent models; collect plasma samples at timed intervals for LC-MS/MS analysis to calculate AUC, Cₘₐₓ, and t₁/₂ .
- Toxicology : Conduct subacute toxicity studies (28-day repeated dosing) with histopathological examinations .
- Efficacy Models : Use xenograft tumors (e.g., HCT-116 colon cancer) to assess tumor growth inhibition, paired with biomarker analysis (e.g., caspase-3 activation) .
Q. How can computational modeling enhance understanding of this compound’s reactivity and interactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict electrophilic/nucleophilic sites .
- Molecular Dynamics Simulations : Simulate binding to target enzymes (e.g., PARP-1) over 100 ns trajectories to assess binding free energy (MM-PBSA) .
- ADMET Prediction : Use SwissADME or ADMETLab to estimate permeability (LogP), bioavailability, and CYP450 interactions .
Q. What methodologies are critical for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer : Synthesize a focused library of derivatives with modifications to the quinolinone core (e.g., substituents at C-6 or C-3) and oxadiazole ring. Evaluate each analog’s bioactivity in parallel assays (e.g., antimicrobial MIC, anticancer IC₅₀). Apply principal component analysis (PCA) to identify key structural determinants of activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
